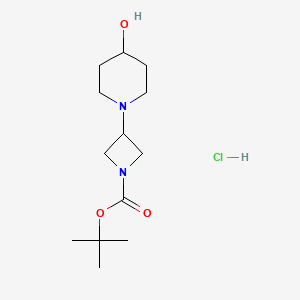![molecular formula C12H13Cl4N3 B2971490 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride CAS No. 2418666-73-4](/img/structure/B2971490.png)
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Multicomponent Reaction Efficiency
The Groebke–Blackburn–Bienaymé multicomponent reaction, a method for synthesizing 3-Aminoimidazo[1,2-a]pyrazines, highlights the efficiency of producing compounds with a similar structure to 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; dihydrochloride. This process is notable for its high yield and purity, indicating potential for scalable production of related compounds for research applications (Baenziger, Durantie, & Mathes, 2017).
Anticancer Activity
Research on structurally related compounds, such as 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has demonstrated promising anticancer activities. These studies reveal significant inhibition against human lung adenocarcinoma cell line A549 and gastric cancer cell line MKN45, suggesting that compounds with the core imidazo[1,5-a]pyrazine scaffold may possess valuable anticancer properties (Liu, Zhao, & Lu, 2020).
Antibacterial Activities
Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the potential of using the imidazo[1,5-a]pyrazine scaffold as a basis for developing new antibacterial agents, with specific derivatives showing notable efficacy (Bildirici, Şener, & Tozlu, 2007).
Structural Analysis and Synthesis
The synthesis and structural elucidation of related compounds, including X-ray crystallography, provide insight into the molecular configurations conducive to biological activity. These studies are crucial for understanding how variations in the chemical structure affect the properties and potential applications of these compounds in scientific research (Naveen et al., 2018).
Hybrid Molecule Development
Research has also focused on developing hybrid molecules integrating the imidazo[1,5-a]pyrazine structure with other biologically active motifs, such as benzimidazole. These efforts aim to enhance the therapeutic potential and specificity of these compounds, showcasing the versatility of the imidazo[1,5-a]pyrazine scaffold in medicinal chemistry (Sivaramakarthikeyan, Iniyaval, Saravanan, Lim, Mai, & Ramalingan, 2020).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3.2ClH/c13-10-2-1-8(5-11(10)14)12-16-7-9-6-15-3-4-17(9)12;;/h1-2,5,7,15H,3-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWOOGUFIOBVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC(=C(C=C3)Cl)Cl)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)




![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)
![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)
![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)
![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)

![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2971427.png)

